

# Emlenoflast (IZD174): A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Emlenoflast |           |
| Cat. No.:            | B3324884    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Emlenoflast (formerly IZD174, also known as Inzomelid and MCC7840) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Developed by Inflazome and later acquired by Roche, Emlenoflast has shown promise in preclinical models of inflammatory diseases and has completed Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for Emlenoflast, intended for researchers and professionals in the field of drug development.

#### Introduction

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions, making it an attractive therapeutic target.



**Emlenoflast** emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the NLRP3 inflammasome with desirable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

### **Discovery and Development**

**Emlenoflast** was discovered and developed by Inflazome, a company founded by leading researchers in the field of inflammatory diseases.[1] The development program focused on a diarylsulfonylurea scaffold, with **Emlenoflast** being an analog of the well-characterized NLRP3 inhibitor, MCC950. After demonstrating promising preclinical activity, Inflazome advanced **Emlenoflast** into clinical development. In 2020, Roche acquired Inflazome, gaining the rights to its portfolio of NLRP3 inhibitors, including **Emlenoflast**.[1]

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Emlenoflast** in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations.[2] While full results have not been publicly released, a press release from Inflazome indicated that the trial met its objectives, showing the drug to be safe and well-tolerated.[3] A planned Phase 1b trial in Parkinson's disease was withdrawn following the acquisition by Roche.[4]

### **Synthesis**

While the specific, proprietary synthesis of **Emlenoflast** has not been disclosed, a general synthetic route for diarylsulfonylurea-based NLRP3 inhibitors can be outlined based on published literature for analogous compounds. The core structure is typically assembled through the reaction of a substituted aniline with a sulfonyl isocyanate or by a multi-step process involving the formation of a sulfonylurea linkage.

General Synthetic Scheme for Diarylsuflonylurea NLRP3 Inhibitors:





Click to download full resolution via product page

A generalized synthetic pathway for diarylsulfonylurea compounds.

This scheme represents a plausible, though not definitive, route to **Emlenoflast** and related molecules. The specific choice of starting materials, catalysts, and reaction conditions would be optimized to achieve high yield and purity of the final product.

#### **Mechanism of Action**

**Emlenoflast** exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1 $\beta$  and IL-18.





Click to download full resolution via product page

The inhibitory action of **Emlenoflast** on the NLRP3 signaling pathway.



## Preclinical Data In Vitro Potency

**Emlenoflast** has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays.

| Parameter                 | Value   | Assay System                                |
|---------------------------|---------|---------------------------------------------|
| IC50                      | <100 nM | Inhibition of NLRP3 inflammasome activation |
| Table 1: In Vitro Potency | y of    |                                             |
| Emlenoflast.              |         |                                             |

### In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in mice have demonstrated that **Emlenoflast** possesses favorable drug-like properties, including good oral bioavailability and a reasonable half-life.

| Parameter                                   | Value (4 mg/kg; i.v.) | Value (20 mg/kg; p.o.) |
|---------------------------------------------|-----------------------|------------------------|
| Half-life (t1/2)                            | 3.39 h                | 5.02 h                 |
| AUC0-last                                   | 107097 ng•h/mL        | -                      |
| Clearance (CL)                              | 0.621 mL/min/kg       | -                      |
| Cmax                                        | -                     | 60467 ng/mL            |
| Oral Bioavailability (F)                    | -                     | 67.2%                  |
| Table 2: In Vivo Pharmacokinetic Parameters |                       |                        |

#### **Clinical Data**

of Emlenoflast in Mice.

**Emlenoflast** has completed a Phase 1 clinical trial (NCT04015076) in healthy volunteers and patients with CAPS.[2] The study was a randomized, double-blind, placebo-controlled, single



and multiple ascending dose trial. While detailed quantitative data from this trial have not been made public, a press release from Inflazome reported that the study met its primary objectives of safety and tolerability.[3] The press release also mentioned that a patient with CAPS who was treated with **Emlenoflast** showed a rapid clinical improvement within hours of dosing and was in remission within days.[3]

#### **Experimental Protocols**

Detailed experimental protocols for the specific assays used in the development of **Emlenoflast** are proprietary. However, based on standard methodologies in the field, the following provides a general overview of the types of experiments likely conducted.

## General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the release of IL-1 $\beta$  from immune cells following NLRP3 inflammasome activation.



Click to download full resolution via product page

A typical workflow for an in vitro NLRP3 inhibition assay.

#### Conclusion

**Emlenoflast** (IZD174) is a promising, orally bioavailable, and CNS-penetrant NLRP3 inflammasome inhibitor with a demonstrated favorable preclinical and early clinical profile. Its potent inhibition of the NLRP3 pathway suggests therapeutic potential for a wide range of inflammatory and neurodegenerative diseases. While the full clinical trial data and specific details of its synthesis remain proprietary, the available information positions **Emlenoflast** as a significant development in the quest for effective NLRP3-targeted therapies. Further clinical



investigation will be crucial to fully elucidate its therapeutic efficacy and safety in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and evaluation of NLRP3-inhibitory sulfonylurea [11C]MCC950 in healthy animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Emlenoflast (IZD174): A Technical Whitepaper on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324884#emlenoflast-izd174-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com